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molecular formula C18H16N2O B8441103 3-(4-Phenoxyphenylaminomethyl)pyridine

3-(4-Phenoxyphenylaminomethyl)pyridine

Cat. No. B8441103
M. Wt: 276.3 g/mol
InChI Key: OMORHGQIWSNZKJ-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

Using the method of Example 343 using 4-phenoxyaniline (Aldrich) and 3-pyridinecarboxaldehyde (Aldrich) and purifying via preparative HPLC eluting with 95:5 to 60:40 DCM/ethyl acetate gave N-(4-phenoxypheny)pyridin-3-ylmethylamine. Anal Calcd for C18H16N2O: C, 78.24; H, 5.84; N, 10.14. Found: C, 78.19; H, 5.67; N, 10.03. 1H NMR (400 MHz, DMSO) 4.00 (1H, bt), 4.35 (2H, d, J=5.1 Hz), 6.62 (2H, m), 6.89-6.93 (4H, m), 6.99-7.03 (1H, m), 7.25-7.30 (3H, m), 7.71 (1H, m), 8.54 (1H, dd, J=1.8, 4.8 Hz), 8.64 (1H, d, J=1.8 Hz) MS found 277.0 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH:21]=O)[CH:16]=1>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][CH2:21][C:17]2[CH:16]=[N:15][CH:20]=[CH:19][CH:18]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purifying via preparative HPLC
WASH
Type
WASH
Details
eluting with 95:5 to 60:40 DCM/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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